molecular formula C11H17ClFN5 B12216172 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12216172
M. Wt: 273.74 g/mol
InChI Key: NNGBSAWAWCJKGI-UHFFFAOYSA-N
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Description

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound characterized by its unique pyrazole structure

Preparation Methods

The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: Fluorination is achieved using specific reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling reactions: The final step involves coupling the pyrazole derivatives to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both fluoro and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-8-10(11(12)17(3)15-8)7-13-6-9-4-5-14-16(9)2;/h4-5,13H,6-7H2,1-3H3;1H

InChI Key

NNGBSAWAWCJKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=NN2C)F)C.Cl

Origin of Product

United States

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